molecular formula C10H12N2O2S B15253923 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B15253923
M. Wt: 224.28 g/mol
InChI Key: KBQVWYBBVBBAHK-UHFFFAOYSA-N
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Description

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 1,n-enynes and related reactions . This method often employs transition metal catalysis to facilitate the formation of the bicyclic structure. Other approaches include intramolecular and intermolecular cyclopropanations, oxidative cyclopropanation, and photoredox catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and aldehyde functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as a dual inhibitor of TYK2 and JAK1, which are enzymes involved in cytokine receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups and its ability to act as a dual inhibitor of TYK2 and JAK1. This makes it a valuable compound for medicinal chemistry and drug development .

Biological Activity

4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde, with CAS Number 1852525-29-1, is a compound of interest due to its potential biological activities. This article reviews its structural properties, biological activities, and relevant research findings.

Structural Properties

The molecular formula of this compound is C10H12N2O2SC_{10}H_{12}N_{2}O_{2}S with a molecular weight of 224.28 g/mol. Its structure includes a thiazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC10H12N2O2SC_{10}H_{12}N_{2}O_{2}S
Molecular Weight224.28 g/mol
CAS Number1852525-29-1

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. For instance, compounds similar to this compound have been reported to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells . This suggests that this compound may possess similar anticancer properties.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antibacterial effects of various thiazole derivatives against common pathogens. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL against resistant strains of bacteria .
  • Anticancer Activity : In vivo studies demonstrated that thiazole-based compounds could significantly reduce tumor growth in xenograft models of prostate and melanoma cancers, showing efficacy comparable to FDA-approved drugs .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division.
  • Antibacterial Mechanisms : Thiazole derivatives may disrupt bacterial cell wall synthesis or interfere with metabolic pathways unique to bacteria.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-3-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c1-14-10-11-9(8(5-13)15-10)12-3-6-2-7(6)4-12/h5-7H,2-4H2,1H3

InChI Key

KBQVWYBBVBBAHK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C=O)N2CC3CC3C2

Origin of Product

United States

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